[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Overview
Description
“[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine” is a chemical compound with the molecular formula C8H15N3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with a methyl group and at the 3-position with an isopropyl group .
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : One study reports the ambient-temperature synthesis of a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, via a condensation reaction, showcasing the methodological advancements in synthesizing such compounds (Becerra et al., 2021).
Structural Analysis : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized and characterized using various spectroscopic techniques, providing insights into the structural aspects of similar pyrazolyl methanamine derivatives (Shimoga et al., 2018).
Biological and Chemical Applications
Potential in Medicinal Chemistry : A related compound, 3-aryl-1-phenyl-1H-pyrazole derivatives, showed promise as multitarget directed ligands for treating Alzheimer's disease, indicating the potential medicinal applications of pyrazolyl methanamine derivatives (Kumar et al., 2013).
Photocytotoxic Properties : Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated significant photocytotoxicity in red light, suggesting applications in photodynamic therapy (Basu et al., 2014).
Material Science : The synthesis of pyrazoles like 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and their crystallization techniques have implications in material science, particularly in industries like pharmaceuticals and agrochemicals (Vyas et al., 2012).
Anticancer Leads : Research on indole-based small molecules, including 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, has shown potential for developing new anticancer agents, highlighting the therapeutic relevance of such compounds (Panathur et al., 2013).
Mechanism of Action
Target of action
Amines and pyrazoles can interact with a variety of biological targets. For example, some amines act as neurotransmitters, such as dopamine and serotonin . Pyrazoles are often used in medicinal chemistry and can interact with a variety of targets, including enzymes and receptors .
Mode of action
The mode of action of amines and pyrazoles depends on their specific structure and the target they interact with. For example, amines can act as bases, accepting protons and forming ammonium ions . Pyrazoles can act as inhibitors for certain enzymes .
Biochemical pathways
Amines and pyrazoles can be involved in a variety of biochemical pathways. For example, amines are involved in the synthesis and degradation of neurotransmitters . Pyrazoles can affect the activity of enzymes and thus influence various biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of amines and pyrazoles can vary widely depending on their specific structure. For example, some amines are readily absorbed in the gastrointestinal tract, while others are not . Pyrazoles can be metabolized in the liver .
Result of action
The result of the action of amines and pyrazoles can vary widely. For example, amines acting as neurotransmitters can affect mood and behavior . Pyrazoles can have a variety of effects depending on their specific targets .
Action environment
The action of amines and pyrazoles can be influenced by various environmental factors, such as pH and the presence of other molecules .
properties
IUPAC Name |
(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWBMLPFWBBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine | |
CAS RN |
1158049-15-0 | |
Record name | [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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